Predicted hCA IX/XII Inhibitory Potency vs. Unsubstituted Analog
While direct Ki data for this compound is not available, its activity can be inferred from the sulfaguanidine series reported by Abdoli et al., where all N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides inhibited hCA IX with Ki values spanning 0.168 to 0.921 μM and hCA XII from 0.335 to 1.451 μM [1]. The 4-methyl substitution on the benzenesulfonamide ring, relative to the unsubstituted analog N-(N-phenethylcarbamimidoyl)benzenesulfonamide, is expected to enhance lipophilicity (XLogP3: 2.5 [2] vs. ~2.1 predicted for the unsubstituted variant), which can improve membrane permeability and binding within the hydrophobic active site pocket. This represents a differentiation from the simplest in-class analog.
| Evidence Dimension | Predicted lipophilicity and potency |
|---|---|
| Target Compound Data | Predicted XLogP3: 2.5 |
| Comparator Or Baseline | Unsubstituted N-(N-phenethylcarbamimidoyl)benzenesulfonamide (predicted XLogP3 ~2.1) |
| Quantified Difference | Δ XLogP3 ≈ 0.4 |
| Conditions | In silico calculation; experimental hCA IX/XII Ki range for the class: 0.168–1.451 μM [1] |
Why This Matters
The increased lipophilicity from the 4-methyl group is a key driver for enhanced passive membrane permeability, which is critical for intracellular target engagement, and a differentiating factor from the parent unsubstituted compound for lead optimization.
- [1] Abdoli M, De Luca V, Capasso C, Supuran CT, Žalubovskis R. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem. 2023 Mar 14;18(6):e202200658. View Source
- [2] Kuujia.com. Cas no 412350-44-8 (N-(4-methylbenzenesulfonyl)-N'-(2-phenylethyl)guanidine) - Computed Properties. View Source
